molecular formula C17H22N2O3S B3020624 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide CAS No. 1903335-05-6

6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide

Cat. No. B3020624
CAS RN: 1903335-05-6
M. Wt: 334.43
InChI Key: DHXORDIVAABJQE-UHFFFAOYSA-N
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Description

6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide, also known as MTPE, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. MTPE is a synthetic compound that was first synthesized in 2011 by a group of researchers at the University of California, San Francisco. Since then, there has been a growing interest in understanding the properties and potential uses of this compound.

Mechanism Of Action

The exact mechanism of action of 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide is not fully understood. However, studies have suggested that 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide may exert its effects by modulating various signaling pathways in cells. For example, 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide has been shown to activate the p38 MAPK pathway, which is involved in regulating cell growth and apoptosis. 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide has also been shown to inhibit the growth of tumors by downregulating the expression of cyclin D1 and upregulating the expression of p21.
In addition, 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide has also been shown to improve cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF).

Advantages And Limitations For Lab Experiments

One advantage of using 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This makes it a cost-effective option for researchers who need to use large amounts of the compound in their experiments.
One limitation of using 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult for researchers to design experiments that specifically target the compound's effects. In addition, the anti-cancer and neuroprotective effects of 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide have only been demonstrated in animal models, so further research is needed to determine its potential therapeutic applications in humans.

Future Directions

There are several future directions for research on 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide. One area of research could focus on understanding the molecular mechanisms underlying the compound's effects. This could involve identifying the specific signaling pathways that are modulated by 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide and determining the downstream effects of these pathways.
Another area of research could focus on developing more potent and selective analogs of 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide. This could involve modifying the chemical structure of the compound to enhance its therapeutic properties and reduce its potential side effects.
Finally, future research could focus on testing the efficacy of 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide in clinical trials. This could involve testing the compound's potential as a treatment for cancer or neurological disorders in human patients.

Synthesis Methods

The synthesis of 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide involves several steps, including the use of various reagents and solvents. The initial step involves the reaction of 6-methoxyindole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-aminoethylthiol to form the corresponding amide. The final step involves the reaction of the amide with tetrahydro-2H-pyran-4-yl chloroformate to form 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide.

Scientific Research Applications

6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on the use of 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide as a potential treatment for cancer. Studies have shown that 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide has anti-cancer properties and can induce apoptosis in cancer cells. 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide has also been shown to inhibit the growth of tumors in animal models.
Another area of research has focused on the use of 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide as a potential treatment for neurological disorders. Studies have shown that 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide has neuroprotective properties and can protect neurons from damage caused by oxidative stress. 6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

6-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-21-13-3-2-12-10-16(19-15(12)11-13)17(20)18-6-9-23-14-4-7-22-8-5-14/h2-3,10-11,14,19H,4-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXORDIVAABJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCSC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1H-indole-2-carboxamide

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